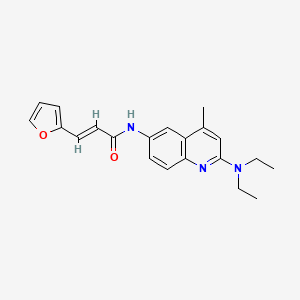
N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide is a complex organic compound that features a quinoline core substituted with a diethylamino group, a methyl group, and a furan-2-yl acrylamide moiety
Preparation Methods
The synthesis of N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactionsThe final step involves the coupling of the furan-2-yl acrylamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the acrylamide moiety to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline core is known to intercalate with DNA, which can disrupt cellular processes and lead to cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds to N-(2-(Diethylamino)-4-methylquinolin-6-yl)-3-(furan-2-yl)acrylamide include:
N,N,N′,N′-Tetraethyl-1,2-di (2-furyl)-1,2-ethanediamine: This compound also contains a furan group and is used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(E)-N-[2-(diethylamino)-4-methylquinolin-6-yl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C21H23N3O2/c1-4-24(5-2)20-13-15(3)18-14-16(8-10-19(18)23-20)22-21(25)11-9-17-7-6-12-26-17/h6-14H,4-5H2,1-3H3,(H,22,25)/b11-9+ |
InChI Key |
DRKXYVLEIYLCPW-PKNBQFBNSA-N |
Isomeric SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)NC(=O)/C=C/C3=CC=CO3)C(=C1)C |
Canonical SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)NC(=O)C=CC3=CC=CO3)C(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


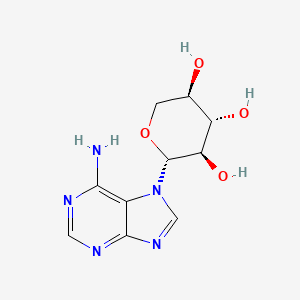


![4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid](/img/structure/B12932005.png)
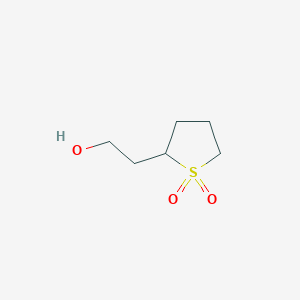
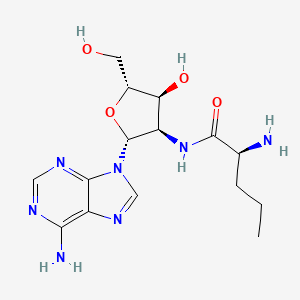
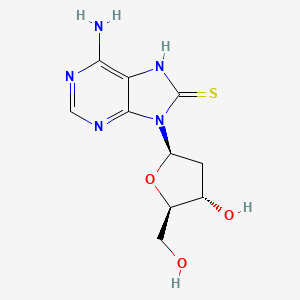
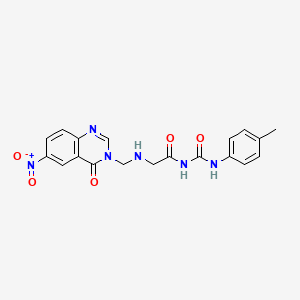
![5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12932028.png)
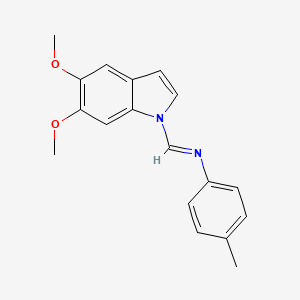
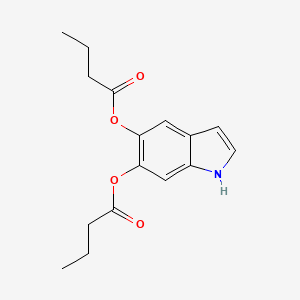
![6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine](/img/structure/B12932063.png)
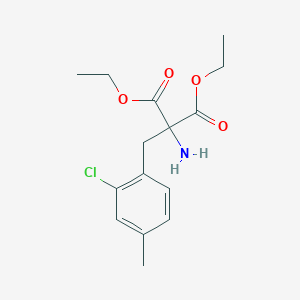
![2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B12932067.png)
